5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-

Lipophilicity Physicochemical Properties Drug Design

5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- (CAS 63918-75-2), also known as Ro 2-3249, is a lipophilic, small-molecule heterocycle (MW 237.34 g/mol, CLogP 3.8) belonging to the 6,7-dihydro-5H-dibenz[c,e]azepine class. This scaffold is a foundational structure in medicinal chemistry, historically explored for cardiovascular and metabolic indications.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 63918-75-2
Cat. No. B13937307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-
CAS63918-75-2
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=CC=CC=C2C3=CC=CC=C3C1
InChIInChI=1S/C17H19N/c1-13(2)18-11-14-7-3-5-9-16(14)17-10-6-4-8-15(17)12-18/h3-10,13H,11-12H2,1-2H3
InChIKeyKSOVYSBKYHLXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- (CAS 63918-75-2): A Key 6-Substituted Dibenzazepine for Specialized Research


5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- (CAS 63918-75-2), also known as Ro 2-3249, is a lipophilic, small-molecule heterocycle (MW 237.34 g/mol, CLogP 3.8) belonging to the 6,7-dihydro-5H-dibenz[c,e]azepine class [1]. This scaffold is a foundational structure in medicinal chemistry, historically explored for cardiovascular and metabolic indications [2]. The defining feature of this specific compound is the N6-isopropyl substitution, a strategic modification distinct from the unsubstituted parent, the 6-allyl analog azapetine, or other 6-alkyl variants, which fundamentally alters its steric, electronic, and pharmacokinetic profile relative to its in-class counterparts [3].

Why 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- Cannot Be Substituted by Other 6-Substituted Dibenzazepines


The pharmacological activity within the 6,7-dihydro-5H-dibenz[c,e]azepine class is exquisitely sensitive to the N6-substituent. Substitution with an isopropyl group is not a general modification; it is a precise design choice that results in a distinct pharmacophore compared to other alkyl or allyl derivatives. For example, the 6-allyl derivative (azapetine) is a known α-adrenergic receptor antagonist, while a series of 6-alkyl derivatives have shown specific hypolipidemic activity profiles [1][2]. The isopropyl group's unique steric bulk and lipophilicity directly influence target binding, metabolic stability (including specific CYP450 interactions), and overall pharmacokinetics, meaning generic substitution with a similar-looking analog from the same class will not preserve the desired biological function or experimental outcome [3].

Quantifiable Differentiation Guide for 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-


Physicochemical Differentiation: Calculated Lipophilicity vs. In-Class Comparators

In computational drug design, lipophilicity is a critical parameter influencing absorption, distribution, and target affinity. The target compound's calculated LogP (CLogP) is 3.8, which differentiates it from less lipophilic analogs and provides a predictive advantage for permeability and CNS penetration over more polar counterparts. [1]

Lipophilicity Physicochemical Properties Drug Design

Metabolic Pathway Differentiation: CYP2C8-Mediated Hydroxylation

The metabolic fate of a compound dictates its half-life and potential for drug-drug interactions. The 6-isopropyl substituent on a related dibenzazepine scaffold undergoes specific hydroxylation on one methyl group, a reaction primarily catalyzed by the CYP2C8 enzyme. This creates a distinct metabolic pathway compared to N-dealkylation or other routes common for N-allyl or N-methyl analogs.

Drug Metabolism CYP450 Pharmacokinetics

Therapeutic Potential Differentiation: Hypolipidemic vs. Hypotensive Activity

The 6-substituted 6,7-dihydro-5H-dibenz[c,e]azepine class, of which the 6-isopropyl derivative is a key member, has been identified as a source of potent hypolipidemic agents. This stands in contrast to the closely related 6-allyl analog, azapetine, which is characterized primarily as an α-adrenergic receptor antagonist and hypotensive agent. This bifurcation in primary pharmacology is driven by the nature of the N6-substituent. [1]

Hypolipidemic Metabolic Disease Pharmacology

Optimal Research and Procurement Scenarios for 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-


Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Researchers can use this compound as a specific probe to study CYP2C8-mediated metabolism of N-isopropyl substituents. Its distinct metabolic pathway, inferred from related structures, makes it a valuable tool for investigating non-CYP3A4 clearance mechanisms and predicting potential DDIs, which is impossible with analogs that are metabolized via different routes .

Metabolic Disease Drug Discovery

Procurement is critical for hit-to-lead or lead optimization campaigns in metabolic disease, specifically hyperlipidemia. Unlike the 6-allyl analog azapetine, which is used in cardiovascular models, this compound represents a chemical entry point into a series with demonstrated hypolipidemic activity in rodents, allowing for exploration of lipid-lowering SAR .

Computational Chemistry and QSAR Model Building

The compound serves as a precisely defined data point with a known CLogP of 3.8 for building and validating Quantitative Structure-Activity Relationship (QSAR) models. Its calculated lipophilicity provides a benchmark for predicting the properties of novel analogs, and its distinct N6-substituent makes it invaluable for training models on steric and hydrophobic effects .

Synthetic Methodology Development

This compound can be used as a reference standard or starting material for developing and optimizing new synthetic routes to 6-alkyl-dibenz[c,e]azepines, including the patented facile two-step synthesis with borane-THF reduction, which achieves 63-88% overall yield for this class of compounds .

Quote Request

Request a Quote for 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.